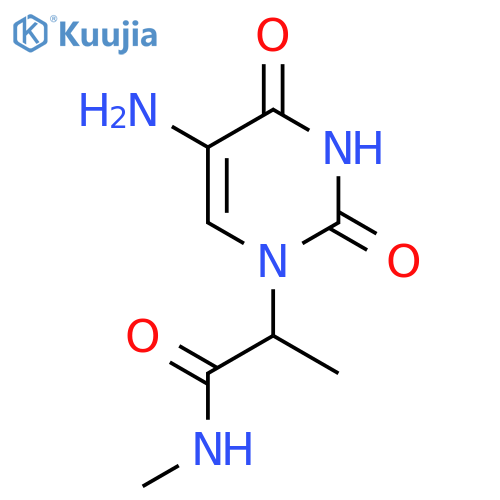Cas no 2137493-50-4 (2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide)

2137493-50-4 structure
商品名:2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- 2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide
- EN300-1107821
- 2137493-50-4
-
- インチ: 1S/C8H12N4O3/c1-4(6(13)10-2)12-3-5(9)7(14)11-8(12)15/h3-4H,9H2,1-2H3,(H,10,13)(H,11,14,15)
- InChIKey: IRYSBKHHYFBAQM-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N1C(NC(C(=C1)N)=O)=O)NC
計算された属性
- せいみつぶんしりょう: 212.09094026g/mol
- どういたいしつりょう: 212.09094026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 105Ų
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107821-0.5g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
| Enamine | EN300-1107821-2.5g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 95% | 2.5g |
$2576.0 | 2023-10-27 | |
| Enamine | EN300-1107821-10g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 95% | 10g |
$5652.0 | 2023-10-27 | |
| Enamine | EN300-1107821-0.25g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
| Enamine | EN300-1107821-0.1g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
| Enamine | EN300-1107821-1.0g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1107821-5.0g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1107821-10.0g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1107821-1g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 95% | 1g |
$1315.0 | 2023-10-27 | |
| Enamine | EN300-1107821-5g |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide |
2137493-50-4 | 95% | 5g |
$3812.0 | 2023-10-27 |
2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
2137493-50-4 (2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-methylpropanamide) 関連製品
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 506-17-2(cis-Vaccenic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
